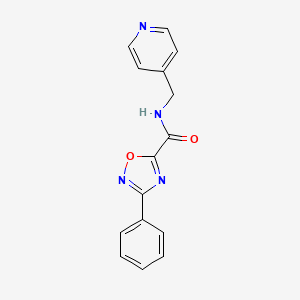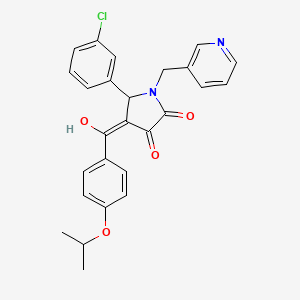
3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide, also known as POM, is a chemical compound that has gained significant attention in scientific research due to its potential application in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and neuroprotective effects. 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has also been shown to have antioxidant properties and can reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is its potential to be used in the treatment of various diseases. 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is also relatively easy to synthesize and can be purified using column chromatography. However, one of the limitations of 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is its limited solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide research, including the identification of its target proteins and the development of more potent analogs. Additionally, further research is needed to determine the optimal dosage and administration of 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide for various diseases. 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide research can also be extended to investigate its potential application in other diseases, such as cardiovascular diseases and metabolic disorders.
Conclusion:
In conclusion, 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential application in the treatment of various diseases. 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and neuroprotective effects. While there are limitations to 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide research, there are also several future directions for its development and application in the field of medicine.
Synthesis Methods
The synthesis of 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 4-pyridinemethanol with 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of acetic anhydride. This reaction results in the formation of 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide, which is then purified using column chromatography.
Scientific Research Applications
3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential application in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has demonstrated that 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 3-phenyl-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
3-phenyl-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-14(17-10-11-6-8-16-9-7-11)15-18-13(19-21-15)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSISSNVHJQGKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,2R*)-N-{2-[(dimethylamino)sulfonyl]ethyl}-2-phenylcyclopropanecarboxamide](/img/structure/B5499670.png)
![4-{[2-(4-chlorophenyl)morpholin-4-yl]methyl}-5-ethyl-2-furamide](/img/structure/B5499671.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499692.png)
![N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide](/img/structure/B5499697.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine](/img/structure/B5499702.png)
![5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499707.png)
![methyl [2-({[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}amino)-1-methyl-2-oxoethyl]carbamate](/img/structure/B5499714.png)
![N-{3-[(4-methylbenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride](/img/structure/B5499722.png)
![2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5499729.png)
![7-acetyl-N-hexyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5499737.png)
![N-[4-(2,6-dimethyl-3-pyridinyl)-2-pyrimidinyl]-N'-methyl-1,4-butanediamine dihydrochloride](/img/structure/B5499739.png)

![1'-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5499768.png)
![methyl 5-bromo-2-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5499770.png)